molecular formula C16H17N7S B2988017 2-Methyl-5-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole CAS No. 2380173-09-9

2-Methyl-5-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole

Cat. No. B2988017
CAS RN: 2380173-09-9
M. Wt: 339.42
InChI Key: LIZRNOJTSWRTLD-UHFFFAOYSA-N
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Description

2-Methyl-5-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiadiazoles, which have been found to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-Methyl-5-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by binding to specific receptors in the body.
Biochemical and Physiological Effects:
2-Methyl-5-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole has been found to possess potent biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to possess potent antifungal and antibacterial properties. It has also been found to possess potent analgesic and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Methyl-5-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole in lab experiments include its potent biological activity, its relatively low cost, and its ease of synthesis. However, the compound may also have limitations, such as its potential toxicity and its limited solubility in certain solvents.

Future Directions

There are several future directions for research on 2-Methyl-5-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole. One possible direction is to investigate the compound's potential as a therapeutic agent for the treatment of cancer, fungal infections, and bacterial infections. Another possible direction is to investigate the compound's mechanism of action and to identify its molecular targets in the body. Additionally, further studies could be conducted to optimize the synthesis method of the compound and to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 2-Methyl-5-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole involves the reaction of 2-methyl-5-nitrothiazole with 4-(6-pyridin-2-ylpyridazin-3-yl)piperazine in the presence of a reducing agent. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or chromatography.

Scientific Research Applications

2-Methyl-5-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole has been extensively studied for its potential therapeutic applications. It has been found to possess a wide range of biological activities, including antitumor, antifungal, and antibacterial activities. It has also been found to possess potent analgesic and anti-inflammatory properties.

properties

IUPAC Name

2-methyl-5-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7S/c1-12-18-21-16(24-12)23-10-8-22(9-11-23)15-6-5-14(19-20-15)13-4-2-3-7-17-13/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZRNOJTSWRTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole

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